Pyrazole N-Demethyl Sildenafil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

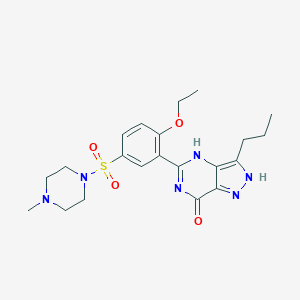

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJVUHMTFSCAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435176 | |

| Record name | Pyrazole N-Demethyl Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-95-6 | |

| Record name | Pyrazole N-demethyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole N-Demethyl Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLE N-DEMETHYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1243M9SVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Principal Metabolite of Sildenafil

An In-depth Technical Guide to the Synthesis of Pyrazole N-Demethyl Sildenafil

Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Upon administration, it is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C9.[2][3] This metabolic process results in the formation of its major active metabolite, this compound (also known as N-desmethyl sildenafil or UK-103,320).[4][5] This metabolite retains approximately 50% of the parent drug's pharmacological activity against PDE5 and contributes to the overall therapeutic effect.[2][3]

The chemical synthesis of N-Demethyl Sildenafil is of significant interest to the pharmaceutical industry. It serves as a critical reference standard for impurity profiling in the manufacturing of Sildenafil Citrate, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[6][7] Furthermore, its availability is essential for pharmacokinetic and metabolic studies to better understand the drug's behavior in vivo. This guide provides a detailed overview of the established synthetic pathway for this compound, focusing on the chemical logic, experimental protocols, and key intermediates.

Core Synthesis Pathway: A Divergence from Sildenafil Production

The synthesis of N-Demethyl Sildenafil strategically mirrors the established manufacturing route of sildenafil itself. The key point of divergence occurs in the final step, where the choice of amine dictates the identity of the final product. The pathway relies on the construction of a central pyrazolopyrimidinone core, which is subsequently functionalized.

The overall transformation can be broken down into three critical stages:

-

Formation of the Pyrazolopyrimidinone Core: Building the foundational heterocyclic structure.

-

Chlorosulfonation: Activating the phenyl ring for subsequent coupling.

-

Sulfonamide Formation: The definitive step, coupling the activated core with piperazine.

Stage 1 & 2: Assembly of the Key Sulfonyl Chloride Intermediate

The initial stages of the synthesis are identical to those developed for sildenafil.[7][8] The process begins with the construction of the pyrazole ring, followed by a series of reactions including N-methylation, nitration, reduction of the nitro group, acylation, and finally, cyclization to form the pyrazolopyrimidinone ring system. This yields the core intermediate, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one.[8]

This core structure is then activated via an electrophilic aromatic substitution. A robust method involves chlorosulfonation, using a combination of chlorosulfonic acid and thionyl chloride.[8] This reaction selectively installs a highly reactive chlorosulfonyl group (-SO₂Cl) onto the 5-position of the ethoxyphenyl ring, creating the pivotal intermediate: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .[7][8] This sulfonyl chloride is a critical juncture in the synthesis, poised for reaction with a suitable nucleophile.

Stage 3: The Definitive Step - Synthesis of N-Demethyl Sildenafil

This final stage distinguishes the synthesis of the metabolite from that of the parent drug. Instead of using N-methylpiperazine as in the sildenafil synthesis, piperazine is employed as the nucleophile.[6][7] The nucleophilic secondary amine of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride intermediate. This reaction proceeds as a nucleophilic acyl substitution on sulfur, displacing the chloride leaving group and forming the stable sulfonamide bond.

This reaction is typically carried out in a suitable organic solvent like dichloromethane at room temperature.[8] The reaction results in the formation of 5-[2-Ethoxy-5-(piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one , the target molecule N-Demethyl Sildenafil.[6][7]

The logical flow of the synthesis pathway is illustrated in the diagram below.

Caption: A diagram illustrating the final two stages of N-Demethyl Sildenafil synthesis.

Experimental Protocol: Sulfonamide Formation

The following is a representative experimental protocol for the final coupling step, adapted from established literature procedures for sildenafil and its analogues.[7][8]

Materials and Equipment:

-

5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sulfonyl chloride intermediate)

-

Piperazine

-

Dichloromethane (DCM)

-

5% w/w aqueous sodium bicarbonate solution

-

Demineralized (DM) water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

The sulfonyl chloride intermediate, previously prepared and dissolved in dichloromethane, is placed in a round-bottom flask equipped with a magnetic stirrer.

-

Piperazine (approximately 1.2 molar equivalents relative to the sulfonyl chloride) is added to the solution at room temperature (20–25 °C).

-

The reaction mixture is stirred for approximately 1 to 4 hours, with reaction progress monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is transferred to a separatory funnel and washed sequentially with a 5% aqueous sodium bicarbonate solution and then with demineralized water.

-

The organic layer (dichloromethane) is separated and concentrated under reduced pressure using a rotary evaporator to yield the crude N-Demethyl Sildenafil product.

-

Further purification can be achieved through crystallization from a suitable solvent system (e.g., methanol) to afford the final product with high purity.[8]

Data Presentation and Characterization

The identity and purity of the synthesized N-Demethyl Sildenafil must be confirmed through rigorous analytical characterization. The structural confirmation is typically achieved using a combination of spectroscopic methods.

| Parameter | Value | Source |

| Chemical Name | 5-[2-Ethoxy-5-(piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | [6] |

| Molecular Formula | C₂₁H₂₈N₆O₄S | [5] |

| Molecular Weight | 460.55 g/mol | [9] |

| Mass Spectrometry | m/z 460 [M+H]⁺ | [7] |

Spectroscopic Analysis:

-

¹H NMR & ¹³C NMR: These techniques are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The spectra would be compared to that of sildenafil, noting the absence of the N-methyl signal (a singlet typically around 2.1-2.2 ppm) and the presence of a characteristic NH proton from the piperazine ring.[6][8]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. As noted in the table, the protonated molecule [M+H]⁺ is observed at m/z 460, which is consistent with the loss of a methylene group (14 Da) compared to sildenafil.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the C=O of the pyrimidinone ring and the S=O stretches of the sulfonamide group.[6][7]

References

-

Dunn, P. J., et al. (2014). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 19(7), 9643-9654. Available from: [Link]

-

Hyland, R., et al. (2002). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 53(1), 31S-38S. Available from: [Link]

-

UK Meds. (n.d.). How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. UK Meds. Available from: [Link]

-

Boolell, M., et al. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47-52. Available from: [Link]

-

Campbell, S. F. (2000). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery, 1(2), 153-162. Available from: [Link]

-

Muirhead, G. J., et al. (2002). The effects of age and renal and hepatic impairment on the pharmacokinetics of sildenafil citrate. British journal of clinical pharmacology, 53 Suppl 1, 21S–30S. Available from: [Link]

-

Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. Available from: [Link]

-

Wikipedia. (2024). Sildenafil. Wikipedia. Available from: [Link]

-

Reddy, G. P., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1385. Available from: [Link]

-

University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. University of Bristol School of Chemistry. Available from: [Link]

- Google Patents. (n.d.). CN105837578A - Synthesis method of sildenafil impurity D. Google Patents.

-

Kumar, A., et al. (2019). Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. New Journal of Chemistry, 43(33), 13133-13137. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Pyrazolopyrrolopyrazines, Potential Analogues of Sildenafil. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). CN105753870A - Sildenafil impurity F and preparing method and application thereof. Google Patents.

-

Heo, J., et al. (2018). Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. Synthetic Communications, 48(12), 1435-1443. Available from: [Link]

-

MDPI. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). US20050182066A1 - Methods for the production of sildenafil base and citrate salt. Google Patents.

Sources

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. cbijournal.com [cbijournal.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Desmethyl Sildenafil | Drug Metabolite | TargetMol [targetmol.com]

An In-depth Technical Guide to Pyrazole N-Demethyl Sildenafil: Structure, Properties, and Analytical Considerations

Introduction: Unveiling a Key Sildenafil Analogue

In the landscape of pharmaceutical analysis and drug development, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The synthesis and metabolism of sildenafil, however, can result in the formation of various related substances and analogues.[4] One such significant compound is Pyrazole N-Demethyl Sildenafil, a structural analogue that is crucial to monitor as a potential impurity or metabolite.

This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, structural elucidation, and the analytical methodologies essential for its detection and quantification. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and the rationale behind the analytical approaches, ensuring a thorough and practical understanding of this important sildenafil analogue.

Part 1: Core Chemical Identity and Physicochemical Properties

Structural Elucidation

This compound, as its name suggests, is structurally analogous to sildenafil with the key difference being the absence of a methyl group on the pyrazole ring. This subtle modification, however, has implications for its synthesis, analytical profile, and potentially its biological activity.

The IUPAC name for this compound is 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one .[5] Its structure is characterized by a central pyrazolopyrimidinone core, substituted with a propyl group and an ethoxyphenylsulfonylpiperazine moiety.

-

Core Scaffold: A fused pyrazolo[4,3-d]pyrimidin-7-one ring system.

-

Substitution at C3: A propyl group.

-

Substitution at C5: A 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl group.

-

Key Distinction from Sildenafil: The nitrogen at position 1 of the pyrazole ring is not methylated.[4][5]

Physicochemical Data Summary

A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methods and for predicting its behavior in various matrices. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₆O₄S | [5][6][7] |

| Molecular Weight | 460.6 g/mol | [5][6][7] |

| CAS Number | 139755-95-6 | [5][6][7] |

| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | [5] |

| Canonical SMILES | CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | [5] |

| InChI Key | ZLJVUHMTFSCAGQ-UHFFFAOYSA-N | [5] |

Part 2: Analytical Characterization and Methodologies

The detection and quantification of this compound, often as an impurity in sildenafil API or as an analogue in illicit supplements, necessitates robust and sensitive analytical techniques.[8][9][10][11][12] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC) for Separation

HPLC is the preferred method for separating this compound from sildenafil and other related impurities. The choice of column, mobile phase, and detector is critical for achieving optimal resolution and sensitivity.

Rationale for Method Selection: A reversed-phase C18 column is typically employed due to the moderately nonpolar nature of the analyte. The mobile phase composition, usually a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid), is optimized to ensure a good peak shape and separation from closely eluting compounds.[13] UV detection is suitable for routine analysis, with a maximum absorbance often observed around 290-293 nm.[14]

Illustrative HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 40% A, 60% B

-

20-25 min: Hold at 40% A, 60% B

-

25-26 min: Linear gradient back to 95% A, 5% B

-

26-30 min: Hold at 95% A, 5% B for column re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 292 nm.

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration within the linear range of the method.

Mass Spectrometry (MS) for Identification and Quantification

For unambiguous identification and highly sensitive quantification, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the gold standard.[8][13][15]

Causality in Technique Selection: Mass spectrometry provides molecular weight information and fragmentation patterns that are unique to the chemical structure of this compound. This allows for its definitive identification even in complex matrices. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantification.[13]

Expected Mass Spectral Data:

-

Protonated Molecule [M+H]⁺: m/z 461.19

-

Key Fragmentation Ions: The fragmentation pattern will be similar to that of sildenafil, with characteristic losses related to the piperazine and sulfonyl moieties. A common fragment ion observed for both sildenafil and its N-desmethyl metabolite is at m/z 283.4.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, particularly for the characterization of reference standards.

Expertise in Spectral Interpretation:

-

¹H NMR: Will show characteristic signals for the propyl, ethoxy, and methylpiperazine groups. The absence of a signal corresponding to the N-methyl group on the pyrazole ring, which is present in the spectrum of sildenafil, is a key diagnostic feature. The aromatic protons will exhibit a specific splitting pattern.

-

¹³C NMR: Will provide a count of the unique carbon atoms, confirming the molecular formula. The chemical shifts of the carbons in the pyrazole ring will differ from those in sildenafil due to the lack of N-methylation.

The theoretical investigation of pyrazole and its derivatives through NMR can provide valuable insights into their structure and molecular motions.[16]

Part 3: Synthesis and Chemical Reactivity

While specific, detailed synthetic routes for this compound as a primary target are not extensively published, its formation can be understood in the context of sildenafil synthesis. It can arise as an impurity if the N-methylation step of the pyrazole ring is incomplete or omitted.[1]

The general synthesis of sildenafil analogues involves a multi-step process.[3][17][18] A key step is the reaction of a pyrazolopyrimidinone intermediate with a chlorosulfonyl derivative, followed by condensation with a piperazine derivative.[3]

Conceptual Synthetic Pathway Visualization:

Caption: Conceptual workflow for the synthesis of sildenafil analogues.

Part 4: Biological Context and Significance

This compound is primarily of interest as a potential impurity in sildenafil preparations and as an unapproved analogue found in some dietary supplements.[8][9][10][11][12] As an analogue of sildenafil, it is presumed to act as a PDE5 inhibitor.[7] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[4][19]

The potency and selectivity of this compound for PDE5 compared to sildenafil are not extensively documented in publicly available literature. However, any structural modification to the parent compound can alter its pharmacokinetic and pharmacodynamic properties. Therefore, its presence in any pharmaceutical or consumer product must be carefully controlled and monitored.

Signaling Pathway Visualization:

Caption: Mechanism of action via PDE5 inhibition.

Conclusion

This compound represents a critical analyte in the quality control of sildenafil and the monitoring of adulterated products. A thorough understanding of its chemical structure, properties, and appropriate analytical methodologies is essential for ensuring the safety and efficacy of pharmaceutical products. This guide has provided a comprehensive overview, grounded in scientific principles, to aid researchers and professionals in this endeavor. The continued development of sensitive and specific analytical methods will remain a key aspect of managing this and other sildenafil-related compounds.

References

- Kee, C. L., et al. (2013). Orbitrap Identification of Untested Sildenafil Analogues in Health Supplements. Thermo Fisher Scientific.

- Shin, J., et al. (2007). Structure determination of new analogues of vardenafil and sildenafil in dietary supplements. Food Additives & Contaminants.

- PubChem. (n.d.). This compound.

- Zou, P., et al. (2005). Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. Journal of Pharmaceutical and Biomedical Analysis.

- New Drug Approvals. (2014). Sulfoaildenafil.

- ResearchGate. (n.d.). Identification of Sildenafil Designer Analogues Found in Dietary Supplements.

- Galietta, G., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry.

- Andersson, K. E., & Boolell, M. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology.

- Wikipedia. (n.d.). Sildenafil.

- Alentris Research Pvt. Ltd. (n.d.). This compound.

- Papageorgiou, E. Z., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals.

- Galietta, G., et al. (2008).

- Indian Journal of Pharmacology. (2000).

- Sigma-Aldrich. (n.d.). This compound-d3.

- PubChem. (n.d.). Sildenafil.

- ChemicalBook. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound-d3.

- Pharmaffili

- Clinivex. (n.d.). Pyrazole N-Desmethyl Sildenafil.

- Reddy, G. P., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Scientia Pharmaceutica.

- Aquigen Bio Sciences. (n.d.). This compound.

- ResearchGate. (n.d.). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites.

- Naarini Molbio Pharma. (n.d.). This compound.

- Axios Research. (n.d.). Pyrazole N-Desmethyl Sildenafil.

- MedchemExpress. (n.d.). This compound-d3.

- Reddy, B. K., et al. (2014). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods.

- ResearchGate. (n.d.). Chemical structure of sildenafil, N-desmethyl sildenafil and quinoxaline.

- ResearchGate. (n.d.).

- Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface.

Sources

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpp.com [ijpp.com]

- 3. mdpi.com [mdpi.com]

- 4. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C21H28N6O4S | CID 135543792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alentris.org [alentris.org]

- 7. scbt.com [scbt.com]

- 8. Orbitrap identification of sildenafil analogues in health supplements [thermofisher.com]

- 9. Structure determination of new analogues of vardenafil and sildenafil in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. researchgate.net [researchgate.net]

- 13. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sildenafil - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of Pyrazole N-Demethyl Sildenafil

Abstract

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is extensively metabolized in humans, leading to the formation of several metabolites. While the primary active metabolite, piperazine N-desmethyl sildenafil (UK-103,320), has been well-characterized, other metabolites, such as Pyrazole N-demethyl sildenafil, remain less explored. This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, grounded in the established pharmacology of sildenafil and its analogs. We will delve into the metabolic generation of this compound, its putative role as a PDE5 inhibitor, and present detailed experimental protocols for its synthesis and pharmacological characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of phosphodiesterase inhibitors and related metabolic pathways.

Introduction: The Metabolic Landscape of Sildenafil

Sildenafil undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route)[1][2]. This biotransformation results in a variety of metabolites, with the most abundant and pharmacologically active being piperazine N-desmethyl sildenafil (UK-103,320). This primary metabolite retains approximately 50% of the parent compound's inhibitory activity against PDE5 and shares a similar selectivity profile, thereby contributing to the overall therapeutic effect[1].

However, the metabolic fate of sildenafil is not limited to piperazine N-demethylation. One of the other principal metabolic pathways is pyrazole N-demethylation, leading to the formation of This compound [3]. While its plasma concentrations are lower compared to the primary metabolite, its structural similarity to the parent compound suggests a potential, albeit likely modest, contribution to the overall pharmacological activity. Understanding the mechanism of action of this and other minor metabolites is crucial for a complete comprehension of sildenafil's pharmacodynamic profile and for the development of novel, more selective PDE5 inhibitors.

The Hypothesized Mechanism of Action: A PDE5 Inhibitor

The central hypothesis for the mechanism of action of this compound is its function as a competitive inhibitor of phosphodiesterase type 5 (PDE5). This is based on the well-established mechanism of sildenafil and its structural analogs.

The Nitric Oxide/cGMP Pathway

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP)[1]. cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.

The erectile response is terminated by the action of PDE5, an enzyme that specifically hydrolyzes cGMP to the inactive 5'-GMP[1].

Competitive Inhibition of PDE5

Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive binding agent for PDE5 in the corpus cavernosum[2]. By binding to the active site of PDE5, sildenafil prevents the degradation of cGMP. The resulting elevated levels of cGMP lead to prolonged smooth muscle relaxation and an enhanced erectile response to sexual stimulation.

Given that this compound retains the core pyrazolopyrimidinone structure essential for PDE5 inhibition, it is highly probable that it also acts as a competitive inhibitor of this enzyme. The key difference lies in the removal of the methyl group from the pyrazole ring, which may alter its binding affinity and selectivity for PDE5 compared to sildenafil and its primary metabolite.

Diagram: Sildenafil Metabolism and Putative Action of this compound

Caption: Metabolic pathways of sildenafil and the hypothesized inhibitory action of this compound on PDE5.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized mechanism of action and to fully characterize the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies for the evaluation of PDE5 inhibitors.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from known synthetic routes for sildenafil and its analogs. A general synthetic scheme is outlined below.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the chemical synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Pyrazole Core: The synthesis typically begins with a substituted pyrazole-5-carboxylic acid derivative.

-

Formation of the Pyrazolopyrimidinone Ring: The pyrazole core is cyclized to form the characteristic pyrazolopyrimidinone ring system of sildenafil.

-

Introduction of the Phenylsulfonyl Group: The appropriate 2-ethoxy-5-chlorosulfonylphenyl moiety is introduced.

-

Coupling with Piperazine: The sulfonyl chloride is then reacted with 1-methylpiperazine.

-

Demethylation: If the pyrazole nitrogen is methylated at the start, a final demethylation step would be required to yield the target compound.

-

Purification and Characterization: The final product should be purified by column chromatography or recrystallization and its structure confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

In Vitro PDE5 Inhibition Assay

The inhibitory potency of this compound against PDE5 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is the fluorescence polarization (FP) assay.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, it is no longer able to bind to a specific antibody, resulting in a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, thus maintaining a high fluorescence polarization signal.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the compound to test a range of concentrations.

-

Dilute recombinant human PDE5 enzyme and the fluorescently labeled cGMP substrate in the assay buffer.

-

-

Assay Procedure:

-

Add the diluted this compound, a positive control (e.g., sildenafil), and a vehicle control (DMSO) to the wells of a microplate.

-

Add the diluted PDE5 enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled cGMP substrate.

-

Incubate at room temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the binding agent (e.g., a specific antibody).

-

-

Data Analysis:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

| Compound | Hypothetical PDE5 IC50 (nM) | Notes |

| Sildenafil | 3-5 | Potent and selective PDE5 inhibitor. |

| Piperazine N-desmethyl sildenafil (UK-103,320) | 6-10 | Active metabolite with ~50% of sildenafil's potency. |

| This compound | To be determined | Potency is hypothesized to be lower than sildenafil due to structural modification. |

Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity should be tested against a panel of other phosphodiesterase isoenzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, and PDE11). The experimental procedure would be similar to the PDE5 inhibition assay, using the respective recombinant enzymes and their appropriate substrates (cAMP or cGMP). A compound is considered selective if its IC50 value for the target enzyme (PDE5) is significantly lower than its IC50 values for other PDE isoenzymes.

In Vivo Efficacy Studies

The in vivo efficacy of this compound can be evaluated in animal models of erectile dysfunction. A commonly used model is the measurement of intracavernosal pressure (ICP) in anesthetized rats or rabbits.

Step-by-Step Protocol:

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat) and expose the carotid artery for blood pressure monitoring and drug administration, and the corpus cavernosum for ICP measurement.

-

Isolate the cavernous nerve for electrical stimulation.

-

-

Experimental Procedure:

-

Administer this compound (or vehicle control) intravenously or orally.

-

After a predetermined time, electrically stimulate the cavernous nerve to induce an erectile response.

-

Record the maximal ICP and the mean arterial pressure (MAP) simultaneously.

-

-

Data Analysis:

-

Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure.

-

Compare the ICP/MAP ratio in the treated group to the control group to determine the efficacy of the compound in enhancing erectile function.

-

Potential Off-Target Effects and Toxicological Considerations

While the primary focus is on PDE5 inhibition, it is crucial to consider potential off-target effects. For instance, inhibition of PDE6, which is found in the retina, is associated with the visual disturbances sometimes reported with sildenafil use. A comprehensive selectivity profile will help to predict the likelihood of such side effects.

Furthermore, standard toxicological studies, including in vitro cytotoxicity assays and in vivo acute and chronic toxicity studies, would be necessary to establish the safety profile of this compound before it could be considered for further development.

Conclusion

This compound is a metabolite of sildenafil with a putative mechanism of action as a PDE5 inhibitor. While direct pharmacological data for this compound is currently scarce, its structural similarity to the parent drug provides a strong rationale for this hypothesis. The experimental protocols outlined in this guide provide a clear roadmap for researchers to synthesize, characterize, and validate the pharmacological activity of this compound. Such studies will not only elucidate the role of this specific metabolite in the overall effect of sildenafil but may also contribute to the design of new, more potent, and selective PDE5 inhibitors for the treatment of erectile dysfunction and other related disorders.

References

- How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. (n.d.).

- Walker, D. K., Ackland, M. J., James, G. C., Muirhead, G. J., Rance, D. J., Wastall, P., & Wright, P. A. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica, 29(3), 297–310.

- Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 51(3), 239–248.

-

Sildenafil. (n.d.). In Wikipedia. Retrieved from [Link]

- Nichols, D. J., Muirhead, G. J., & Harness, J. A. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 5S–12S.

- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., ... & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47–52.

- Muirhead, G. J., Harness, J. A., Rance, D., & Nichols, D. J. (1998). A comparative guide to the selectivity profiles of PDE7 inhibitors. British Journal of Clinical Pharmacology, 46(S1), 99P.

- Gingell, C., & Jardin, A. (2003). Sildenafil, N-desmethyl-sildenafil and Zaprinast enhance photoreceptor response in the isolated rat retina.

- Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International journal of clinical practice, 56(6), 453–459.

- Animal models of erectile dysfunction. (2011). Indian Journal of Pharmacology, 43(5), 496.

- Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. (2019). F1000Research, 8, 1729.

- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2013). The AAPS Journal, 15(4), 1157–1166.

Sources

- 1. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 2. Animal models in the study of diabetic erectile dysfunction: mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Animal models in the study of diabetic erectile dysfunction: mechanisms and applications [frontiersin.org]

Introduction: The Significance of Sildenafil Metabolites and Analogues

An In-Depth Technical Guide to the Discovery and Isolation of Pyrazole N-Demethyl Sildenafil For Researchers, Scientists, and Drug Development Professionals

Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1][2]. Its mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation[2][3]. The metabolic fate of sildenafil in the body is a critical aspect of its pharmacological profile. The primary metabolic pathway is N-demethylation, which results in a major circulating metabolite with approximately 50% of the parent drug's in vitro potency for PDE5[3][4][5]. This metabolite, N-desmethyl sildenafil, contributes to the overall therapeutic effect[4].

Beyond its primary metabolite, a landscape of other related compounds, including isomers and analogues, are of significant interest to the scientific community. These can arise from minor metabolic pathways, as impurities during synthesis, or as novel, intentionally synthesized derivatives[6][7]. "this compound" represents one such analogue. Unlike the major metabolite where the methyl group is removed from the piperazine ring, in this isomer, the methyl group is absent from the pyrazole ring. Understanding the discovery, isolation, and characterization of such analogues is crucial for a comprehensive understanding of sildenafil's pharmacology, for the development of new chemical entities, and for ensuring the purity and safety of the bulk drug[6][8].

This technical guide provides a detailed exploration of this compound, from its origins to its detailed characterization. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to work with this and similar compounds.

Part 1: Genesis of this compound

The existence of this compound can be postulated through two primary routes: as a synthetic intermediate or impurity, and as a minor metabolite.

Synthetic Origin

The synthesis of sildenafil and its analogues involves the construction of the pyrazolopyrimidinone core[1][9][10]. A common synthetic pathway involves the N-methylation of the pyrazole ring[9]. If this step is incomplete or omitted, or if a starting material lacking the N-methyl group is used, this compound can be formed as an impurity. The stringent requirements for drug purity necessitate the identification and characterization of such process-related impurities[6].

Diagram 1: Simplified Synthetic Pathway Highlighting the Origin of this compound

Caption: Synthetic route leading to Sildenafil and the potential formation of this compound.

Metabolic Formation

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C9 playing a minor role[4][5][11]. While the N-demethylation of the piperazine moiety is the principal metabolic transformation, the potential for demethylation at the pyrazole nitrogen, although likely a minor pathway, cannot be entirely ruled out. The identification of such minor metabolites is crucial for a complete understanding of the drug's disposition and potential drug-drug interactions.

Diagram 2: Metabolic Pathways of Sildenafil

Caption: Primary and potential minor metabolic pathways of Sildenafil.

Part 2: Isolation and Purification Protocol

The isolation of this compound from a complex mixture, such as a crude synthetic reaction or a biological matrix, requires a robust chromatographic approach. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice due to its high resolving power for separating structurally similar compounds[8][12][13].

Preparative RP-HPLC Methodology

This protocol is designed for the isolation and purification of this compound.

Instrumentation:

-

Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

-

UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (preparative scale, e.g., 250 mm x 21.2 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate or potassium dihydrogen orthophosphate (analytical grade)

-

Ultrapure water

-

Formic acid or triethylamine (for pH adjustment)

Step-by-Step Protocol:

-

Sample Preparation:

-

For synthetic mixtures: Dissolve the crude product in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a concentration of 10-50 mg/mL. Filter through a 0.45 µm syringe filter.

-

For biological matrices (e.g., microsomal incubates): Perform protein precipitation with cold acetonitrile followed by centrifugation. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Conditions Development (Analytical Scale):

-

Before scaling up to preparative HPLC, optimize the separation on an analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.05 M potassium dihydrogen orthophosphate or 20 mM ammonium acetate in water (pH adjusted to a suitable range, e.g., 5.0-7.0)[13][14].

-

Mobile Phase B: Acetonitrile or Methanol[14].

-

Gradient Program: Start with a linear gradient (e.g., 30-70% B over 30 minutes) to elute the target compound and separate it from sildenafil and other impurities.

-

Detection Wavelength: 230 nm, as sildenafil and its related compounds show significant UV absorbance at this wavelength[8][13][14].

-

Rationale: The choice of a buffered aqueous mobile phase and an organic modifier allows for the separation of compounds based on their polarity. A gradient elution is necessary to resolve closely related compounds and to ensure that all components are eluted in a reasonable time.

-

-

Scale-up to Preparative HPLC:

-

Transfer the optimized analytical method to the preparative system. Adjust the flow rate and injection volume according to the column dimensions.

-

Flow Rate (Preparative): Typically 15-25 mL/min for a 21.2 mm ID column.

-

Injection Volume: Inject a sufficient volume of the prepared sample to obtain a good yield without overloading the column.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time determined during the analytical run.

-

-

Purity Assessment and Final Processing:

-

Analyze the collected fractions using the analytical HPLC method to assess their purity.

-

Pool the pure fractions.

-

Remove the organic solvent using a rotary evaporator.

-

If a non-volatile buffer was used, perform a solid-phase extraction (SPE) step to desalt the sample.

-

Lyophilize the aqueous solution to obtain the purified this compound as a solid.

-

Diagram 3: Workflow for the Isolation of this compound

Caption: Stepwise workflow for the isolation and purification of this compound.

Part 3: Structural Characterization

Unequivocal identification of the isolated compound requires a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy[7][16].

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are indispensable for determining the molecular weight and fragmentation pattern of the analyte[7][14].

Table 1: Expected Mass Spectrometric Data

| Parameter | Expected Value for this compound | Rationale |

| Chemical Formula | C21H28N6O4S | Loss of a CH2 group from sildenafil (C22H30N6O4S). |

| Molecular Weight | 460.55 g/mol | Calculated based on the chemical formula[17]. |

| [M+H]+ (ESI+) | m/z 461.19 | Protonated molecule in positive electrospray ionization. |

| Key MS/MS Fragments | Fragmentation of the piperazine ring and the sulfonamide linkage. | Provides structural information and allows for differentiation from other isomers[7]. |

Experimental Protocol for LC-MS/MS:

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.

-

Chromatography: Use the optimized analytical HPLC method described previously.

-

MS Parameters:

-

Ionization Mode: ESI positive.

-

Scan Mode: Full scan (e.g., m/z 100-1000) to detect the [M+H]+ ion.

-

MS/MS: Perform product ion scans on the precursor ion (m/z 461.19).

-

-

Data Analysis: Compare the obtained mass spectrum and fragmentation pattern with that of a sildenafil reference standard and theoretical fragmentation pathways to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it the gold standard for structural elucidation[16][18][19].

Expected ¹H NMR Spectral Features:

The most significant difference in the ¹H NMR spectrum of this compound compared to sildenafil will be the absence of the N-methyl singlet on the pyrazole ring.

Table 2: Key ¹H NMR Chemical Shift Comparisons (in DMSO-d₆)

| Protons | Sildenafil (Expected δ, ppm) | This compound (Expected δ, ppm) | Rationale for Change |

| Pyrazole N-CH₃ | ~4.0 | Absent | Absence of the methyl group. |

| Piperazine N-CH₃ | ~2.2 | ~2.2 | Unchanged. |

| Aromatic Protons | 7.0 - 8.0 | Minor shifts expected | The electronic environment of the pyrazole ring is altered, which may slightly influence the chemical shifts of adjacent aromatic protons. |

| Ethyl & Propyl Groups | 1.0 - 4.2 | Minor shifts expected | Minimal change expected as these groups are distant from the modification. |

Experimental Protocol for NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Confirm the absence of the pyrazole N-methyl signal in both the ¹H and ¹³C spectra.

-

Assign all proton and carbon signals using the 2D NMR data.

-

The HMBC spectrum will be particularly useful for confirming the connectivity around the pyrazole ring.

-

Conclusion

The discovery and isolation of this compound, whether as a synthetic impurity or a potential metabolite, underscores the importance of comprehensive analytical characterization in drug development and research. The methodologies outlined in this guide, from preparative HPLC for isolation to advanced spectroscopic techniques for structural elucidation, provide a robust framework for scientists working with sildenafil analogues. A thorough understanding of these minor components is essential for ensuring drug purity, elucidating metabolic pathways, and potentially discovering new pharmacologically active molecules.

References

-

Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. PubMed. Available from: [Link]

-

Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatogr. Analytical Sciences. Available from: [Link]

-

Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. ResearchGate. Available from: [Link]

-

Chemical Profile of Sildenafil and Related Compounds. J-Stage. Available from: [Link]

-

Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. RJPBCS. Available from: [Link]

-

Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. PubMed. Available from: [Link]

-

Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed. Available from: [Link]

-

1 H NMR characteristics of sildenafil and its analogues, and vardenafil. ResearchGate. Available from: [Link]

-

1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. PubMed. Available from: [Link]

-

Sildenafil. PubChem. Available from: [Link]

-

How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. Manual. Available from: [Link]

-

Characterization of Sildenafil 1 analogues by MS/MS and NMR: a guidance for detection and structure elucidation of novel phosphodiesterase-5 inhibitors. IRIS. Available from: [Link]

-

Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. Available from: [Link]

-

A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online. Available from: [Link]

-

Synthesis of Sildenafil Citrate. University of Bristol. Available from: [Link]

-

H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. ResearchGate. Available from: [Link]

-

Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. ResearchGate. Available from: [Link]

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Available from: [Link]

-

Structure elucidation of sildenafil analogues in herbal products. CORE. Available from: [Link]

-

VIAGRA. accessdata.fda.gov. Available from: [Link]

-

Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology. Available from: [Link]

-

An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available from: [Link]

-

Pharmacology Review(s). accessdata.fda.gov. Available from: [Link]

-

Sildenafil-impurities. Pharmaffiliates. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Chemical Profile of Sildenafil and Related Compounds [jstage.jst.go.jp]

- 15. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | C21H28N6O4S | CID 135543792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic Scrutiny of Pyrazole N-Demethyl Sildenafil: A Technical Guide for Researchers

Foreword

In the landscape of pharmaceutical analysis, the comprehensive characterization of active pharmaceutical ingredient (API) impurities is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical exploration of the spectroscopic data for Pyrazole N-Demethyl Sildenafil, a known process-related impurity and metabolite of Sildenafil. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, analytical scientists, and drug development professionals with the foundational knowledge for the unequivocal identification and characterization of this specific impurity. Our approach emphasizes the "why" behind the "how," fostering a deeper understanding of the molecular architecture and the rationale behind the analytical methodologies.

The Significance of this compound

This compound is a structural analogue of Sildenafil where the N-methyl group on the pyrazole moiety has been removed. Its presence in the final drug product can arise from the manufacturing process or as a metabolite.[1] Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities present at levels greater than 0.10%.[1] Therefore, a thorough understanding of the spectroscopic signature of this compound is critical for quality control and regulatory compliance.

Below is a diagram illustrating the structural relationship between Sildenafil and this compound.

Caption: Structural relationship between Sildenafil and its N-demethylated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

NMR spectroscopy is arguably the most powerful tool for the elucidation of the chemical structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The absence of the characteristic N-methyl singlet, typically observed in the ¹H NMR spectrum of Sildenafil, is a primary indicator of the demethylation at the pyrazole ring.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data to be populated from experimental findings | |||

Note: The specific chemical shifts and coupling constants would be determined from the actual spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The absence of a signal corresponding to the N-methyl carbon of the pyrazole ring is a key diagnostic feature.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data to be populated from experimental findings | |

Note: The specific chemical shifts would be determined from the actual spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound reference standard and dissolve it in a suitable deuterated solvent, such as DMSO-d6, in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion. Standard acquisition parameters for both ¹H and ¹³C NMR should be employed.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For the ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The processed spectra are then analyzed for chemical shifts, multiplicities, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will share many similarities with that of Sildenafil due to the common core structure, but subtle differences can be observed.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data to be populated from experimental findings | ||

Note: The specific wavenumbers would be determined from the actual spectrum.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Spectral Interpretation: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Mass Spectrum Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (460.55 g/mol ).[2] The fragmentation pattern will provide valuable information for confirming the structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data to be populated from experimental findings | ||

Note: The specific m/z values and their relative intensities would be determined from the actual mass spectrum.

Fragmentation Pathway of this compound

Caption: A representative fragmentation pathway for this compound in MS.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct infusion pump or through a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of pharmaceutical compounds as it is a soft ionization method that typically produces an abundant molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Conclusion: A Multi-faceted Approach to Impurity Profiling

The unequivocal identification of this compound necessitates a multi-technique spectroscopic approach. NMR spectroscopy provides the definitive structural elucidation, IR spectroscopy offers a rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data for structural verification. By integrating the data from these complementary techniques, researchers can confidently identify and characterize this critical impurity, ensuring the quality and safety of sildenafil-containing pharmaceutical products. This guide provides a foundational framework for this analytical endeavor, emphasizing the importance of a deep, mechanistic understanding of the spectroscopic data.

References

-

Saravanan, M., Satyanarayana, B., & Pratap Reddy, P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"Pyrazole N-Demethyl Sildenafil" CAS number and molecular formula

An In-Depth Technical Guide to Pyrazole N-Demethyl Sildenafil

Executive Summary: This document provides a comprehensive technical overview of this compound, a significant analog of Sildenafil. It details the compound's chemical identity, including its CAS number and molecular formula, and explores its context within medicinal chemistry and pharmaceutical analysis. The guide delves into generalized synthetic strategies for Sildenafil analogs, outlines a robust workflow for analytical characterization, and discusses the pharmacological mechanism of action related to phosphodiesterase type 5 (PDE5) inhibition. This guide is intended for researchers, analytical scientists, and drug development professionals who require a detailed understanding of this compound for reference, quality control, or new drug discovery applications.

Chemical Identity and Properties

This compound is a structural analog of Sildenafil, the active pharmaceutical ingredient widely known for its use in treating erectile dysfunction.[1] As an analog, it shares the core pyrazolopyrimidinone structure but differs in the substitution on the pyrazole ring. This compound is primarily utilized as a characterized reference standard in analytical settings to support drug development and quality control processes.[2][3]

| Property | Value | Source(s) |

| Chemical Name | 5-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [3][4] |

| CAS Number | 139755-95-6 | [1][2][4] |

| Molecular Formula | C₂₁H₂₈N₆O₄S | [1][3][4][5] |

| Molecular Weight | 460.55 g/mol | [1][4][5] |

| Synonyms | Pyrazole N-Desmethyl Sildenafil | [2][4] |

Introduction: Context within Sildenafil Pharmacology and Analysis

Sildenafil functions as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[6] The study of its analogs, such as this compound, is critical for several reasons. Firstly, these compounds serve as crucial reference standards for the identification and quantification of impurities and degradation products in bulk drug manufacturing and formulation.[2][3] Secondly, exploring structural modifications of the parent Sildenafil molecule can lead to the discovery of new chemical entities with improved potency, selectivity, or pharmacokinetic profiles.[7][8]

This compound is specifically an analog where the methyl group on the pyrazole nitrogen of Sildenafil is absent. Understanding its properties is essential for any comprehensive analytical method development or validation (AMV) related to Sildenafil.[3]

Synthesis and Characterization

Generalized Synthetic Pathway for Sildenafil Analogs

The synthesis of Sildenafil and its analogs is a multi-step process that has been well-documented in medicinal chemistry literature.[6][9][10] While the exact proprietary synthesis of this specific reference standard is not public, a generalized pathway based on published routes provides insight into its formation. The key steps typically involve the construction of the pyrazole core, followed by nitration, reduction, acylation, cyclization to form the pyrazolopyrimidinone system, and finally, sulfonation and condensation with a piperazine derivative.[6][11]

The synthesis of this compound would follow a similar path but would start with a pyrazole precursor that is not N-methylated.

Illustrative Synthetic Steps:

-

Pyrazole Formation: Reaction of a diketoester with hydrazine to form the pyrazole ring.[9]

-

Nitration: Introduction of a nitro group onto the pyrazole ring using a mixture of oleum and fuming nitric acid.[6]

-

Carboxamide Formation: Conversion of the carboxylic acid to a primary amide.[6]

-

Reduction: The nitro group is reduced to an amino group, typically using a catalyst like palladium on carbon or a reducing agent like tin(II) chloride.[10]

-

Acylation & Cyclization: The aminopyrazole is acylated with 2-ethoxybenzoyl chloride and subsequently cyclized to form the core pyrazolopyrimidinone structure.[6]

-

Chlorosulfonation: The phenyl ring is selectively chlorosulfonated at the 5'-position.[11]

-

Condensation: The final step is the reaction of the chlorosulfonyl derivative with 1-methylpiperazine to yield the final product structure.[6]

Analytical Characterization Workflow

As a reference standard, the identity, purity, and potency of this compound must be rigorously confirmed. A self-validating system of orthogonal analytical techniques is employed to provide a comprehensive characterization.

Step-by-Step Protocol for Characterization:

-

Sample Preparation: Accurately weigh the reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration for analysis.

-

Purity Assessment via HPLC-UV:

-

Technique: High-Performance Liquid Chromatography with UV detection.

-

Causality: This method separates the main compound from any impurities based on differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The area under the peak at a specific wavelength is proportional to the concentration, allowing for accurate purity determination (e.g., >99.5%).

-

-

Identity Confirmation via Mass Spectrometry (MS):

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: MS ionizes the molecule and measures its mass-to-charge ratio. This provides an exact mass measurement that must match the theoretical mass of the molecular formula (C₂₁H₂₈N₆O₄S), confirming its elemental composition. Deuterated analogs, such as this compound-d3, are often used as internal standards in quantitative MS-based assays.[12][13]

-

-

Structural Elucidation via NMR Spectroscopy:

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

-

Causality: NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The resulting spectrum serves as a unique fingerprint, confirming the precise atomic connectivity and stereochemistry, thus unambiguously verifying the structure.

-

Caption: Workflow for the analytical characterization of a chemical reference standard.

Pharmacological Profile and Significance

Mechanism of Action: PDE5 Inhibition

As a close structural analog of Sildenafil, this compound is a potential inhibitor of PDE5.[1] The therapeutic effect of PDE5 inhibitors is mediated through the nitric oxide (NO)/cGMP signaling pathway.[6][14]

Signaling Pathway Overview:

-

Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[6]

-

NO activates the enzyme soluble guanylate cyclase (sGC).

-

sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[14]

-

Increased levels of cGMP activate protein kinase G (PKG), which leads to the phosphorylation of several downstream targets. This results in a decrease in intracellular calcium levels, causing smooth muscle relaxation.[14]

-

This relaxation allows for increased blood inflow into the corpus cavernosum, leading to an erection.[6]

-

The action of cGMP is terminated by PDE5, which hydrolyzes it back to the inactive GMP.

-

Sildenafil and its analogs act as competitive inhibitors of PDE5, preventing the degradation of cGMP. This enhances and prolongs the signaling pathway, facilitating the erectile response.[6]

Caption: Mechanism of action for PDE5 inhibitors in the NO/cGMP pathway.

Handling and Storage

As a high-purity chemical reference standard, this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

-

Storage: Store in a cool, dry place, protected from light and moisture, as recommended by the supplier, to maintain its stability and integrity.

-

Safety Data Sheet (SDS): Consult the SDS for detailed information on handling, storage, and emergency procedures.[3]

Conclusion

This compound is a fundamentally important compound for the pharmaceutical industry. Its primary role as a reference standard is indispensable for the robust quality control of Sildenafil manufacturing, ensuring the safety and efficacy of the final drug product. Furthermore, its characterization provides a valuable data point in the broader scientific endeavor to design and discover next-generation PDE5 inhibitors with potentially enhanced therapeutic properties. This guide provides the core technical information required by scientists and researchers to effectively utilize and understand this Sildenafil analog.

References

-

Sildenafil-impurities. Pharmaffiliates. [Link]

-

Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. [Link]

-

Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Pyrazole N-Desmethyl Sildenafil - CAS - 139755-95-6. Axios Research. [Link]

-

Sildenafil. Wikipedia. [Link]

-

Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF. ResearchGate. [Link]

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. [Link]

-

PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]

-

Synthesis of Sildenafil Citrate. University of Bristol. [Link]

-

(PDF) Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. ResearchGate. [Link]

-

This compound | C21H28N6O4S. PubChem. [Link]

-

(PDF) An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Pyrazole N-Desmethyl Sildenafil - CAS - 139755-95-6 | Axios Research [axios-research.com]

- 3. This compound | CAS No: 139755-95-6 [aquigenbio.com]

- 4. theclinivex.com [theclinivex.com]

- 5. This compound | C21H28N6O4S | CID 135543792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sildenafil - Wikipedia [en.wikipedia.org]

- 7. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]